1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione
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Overview
Description
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the initial formation of the diazinane ring, followed by the introduction of the bromine and trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione.
Chemical Reactions Analysis
Types of Reactions
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield dehalogenated or defluorinated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione
- 1-[3-bromo-4-(methyl)phenyl]-1,3-diazinane-2,4-dione
- 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,4-dione
Uniqueness
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione stands out due to the presence of both bromine and trifluoromethyl groups, which impart unique reactivity and potential applications. The combination of these substituents enhances the compound’s stability, reactivity, and potential for diverse scientific applications compared to its analogs.
Properties
Molecular Formula |
C11H8BrF3N2O2 |
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Molecular Weight |
337.09 g/mol |
IUPAC Name |
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H8BrF3N2O2/c12-8-5-6(1-2-7(8)11(13,14)15)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19) |
InChI Key |
UAUBMLINTLSQMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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